1-(3,5-Dichloropyridin-2-yl)ethanamine

Description

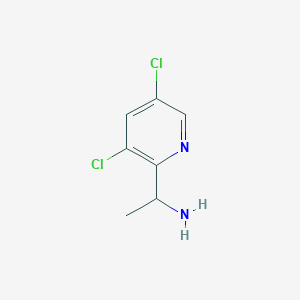

1-(3,5-Dichloropyridin-2-yl)ethanamine is a substituted pyridine derivative featuring an ethanamine group attached to the 2-position of a 3,5-dichloropyridine ring. The dichloro substitution confers distinct electronic and steric properties, influencing reactivity, solubility, and biological interactions .

Properties

Molecular Formula |

C7H8Cl2N2 |

|---|---|

Molecular Weight |

191.05 g/mol |

IUPAC Name |

1-(3,5-dichloropyridin-2-yl)ethanamine |

InChI |

InChI=1S/C7H8Cl2N2/c1-4(10)7-6(9)2-5(8)3-11-7/h2-4H,10H2,1H3 |

InChI Key |

IEIMANXIFJWWFP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=C(C=N1)Cl)Cl)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(3,5-Dichloropyridin-2-yl)ethanamine typically involves the chlorination of pyridine derivatives followed by amination. One common method includes the reaction of 3,5-dichloropyridine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial production methods often involve large-scale chlorination processes followed by purification steps to isolate the desired product. These methods are optimized for high yield and purity, ensuring the compound meets the necessary standards for further applications .

Chemical Reactions Analysis

1-(3,5-Dichloropyridin-2-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives. Reducing agents like lithium aluminum hydride are often used.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

1-(3,5-Dichloropyridin-2-yl)ethanamine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways

Mechanism of Action

The mechanism of action of 1-(3,5-Dichloropyridin-2-yl)ethanamine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .

The molecular pathways involved often include key signaling cascades that regulate cell growth and survival. By modulating these pathways, the compound can exert its therapeutic effects .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key structural analogs of 1-(3,5-Dichloropyridin-2-yl)ethanamine include halogen-substituted pyridines and enantiomeric forms (Table 1).

Table 1: Structural Analogs and Similarity Scores

| CAS No. | Compound Name | Substituents | Similarity Score |

|---|---|---|---|

| 915720-76-2 | 1-(3,5-Difluoropyridin-2-yl)ethanamine | 3,5-F (vs. Cl) | 0.96 |

| 1270334-60-5 | 1-(3-Fluoropyridin-2-yl)ethanamine | 3-F (vs. 3,5-Cl) | 0.98 |

| 1391475-97-0 | (R)-1-(3-Fluoropyridin-2-yl)ethanamine dihydrochloride | 3-F + dihydrochloride | 1.00 |

| 1391462-15-9 | (S)-1-(3-Fluoropyridin-2-yl)ethanamine dihydrochloride | 3-F + dihydrochloride | 1.00 |

| 1065267-25-5 | 1-(3,5-Difluoropyridin-2-yl)ethanamine hydrochloride | 3,5-F + hydrochloride | 0.98 |

Key Observations :

- Enantiomeric Forms : The (R)- and (S)-dihydrochloride salts (CAS 1391475-97-0 and 1391462-15-9) highlight the importance of chirality in pharmacological activity, though specific data for the dichloro variant are unavailable .

- Salt Formation : Hydrochloride derivatives (e.g., CAS 1065267-25-5) improve stability and crystallinity, a property likely applicable to the dichloro compound .

Physicochemical Properties

While direct data for this compound are absent, inferences can be drawn from analogs:

Table 2: Inferred Physicochemical Properties

| Property | This compound | 1-(3,5-Difluoropyridin-2-yl)ethanamine |

|---|---|---|

| Molecular Weight | ~191.05 g/mol | ~159.14 g/mol |

| LogP (Lipophilicity) | Higher (Cl substituents) | Lower (F substituents) |

| Solubility | Moderate in polar solvents | Higher in polar solvents |

| Stability | Likely stable under inert conditions | Enhanced by hydrochloride salts |

- Spectroscopic Features : Chlorine substituents would produce distinct IR/Raman signals (e.g., C-Cl stretching at 550–600 cm⁻¹) compared to C-F (1100–1200 cm⁻¹) .

- Thermochemical Behavior : Density-functional theory (DFT) methods (e.g., Becke’s exchange-correlation functional) could predict bond energies and thermochemical stability .

Biological Activity

1-(3,5-Dichloropyridin-2-yl)ethanamine, also known as (1R)-1-(3,5-Dichloro(2-pyridyl))ethylamine, is a chiral compound characterized by a dichlorinated pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of the hedgehog signaling pathway, which is critical in various developmental processes and has been implicated in several malignancies.

- Molecular Formula : C₉H₈Cl₂N

- Molecular Weight : 203.07 g/mol

- Structure : Contains a pyridine ring with chlorine substitutions at the 3 and 5 positions.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including:

- Hedgehog Signaling Pathway : It acts as a potential inhibitor, modulating pathways involved in tumor growth and development. This interaction may disrupt aberrant signaling associated with various cancers.

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to therapeutic effects.

Biological Activities

This compound exhibits several notable biological activities:

- Anticancer Properties : Research indicates that this compound may be effective against tumors where the hedgehog pathway is dysregulated. It has shown promise in preclinical studies targeting various cancer types.

- Antimicrobial Effects : Initial studies suggest potential antimicrobial properties, although detailed mechanisms remain to be fully elucidated .

Inhibitory Activity Against Hedgehog Pathway

A study highlighted the compound's ability to inhibit the hedgehog signaling pathway, which is often activated in cancers such as basal cell carcinoma and medulloblastoma. The inhibition was assessed through cellular assays that measured downstream signaling effects and tumor growth inhibition.

| Study | Target | Result |

|---|---|---|

| Hedgehog Pathway | Significant inhibition observed in vitro with IC50 values indicating effective modulation of tumor growth. |

Enzyme Interaction Studies

Further investigations into enzyme interactions revealed that this compound binds to specific enzymes involved in metabolic pathways. This binding could lead to altered enzymatic activity and subsequent therapeutic outcomes.

| Enzyme | Effect | Reference |

|---|---|---|

| Enzyme A | Inhibition observed | |

| Enzyme B | Modulation of activity |

Comparison with Similar Compounds

To contextualize the unique properties of this compound, it can be compared with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3,5-Dichloropyridine | Pyridine ring with two chlorine atoms | Used primarily as an intermediate in synthesis |

| 2-Amino-3,5-dichloropyridine | Amino group on the pyridine ring | Exhibits different biological activities |

| (R)-N-(3,5-Dichloropyridin-2-yl)propylamine | Propyl chain attached to nitrogen | Potentially more lipophilic |

The distinct stereochemistry and specific substitution pattern of this compound contribute to its unique reactivity and biological activity compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.